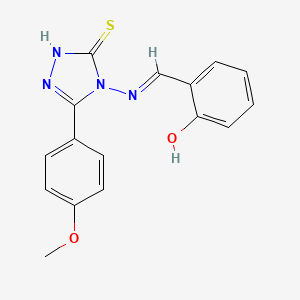
2,2-dichloro-N-cyclohexylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloro-N-cyclohexylacetamide: is a chemical compound with the molecular formula C8H13Cl2NO . It is also known by its CAS number: 828-03-5 . The compound consists of a cyclohexyl ring attached to an acetamide group, with two chlorine atoms in the para position on the cyclohexyl ring .
Métodos De Preparación
Synthetic Routes:: The synthetic preparation of 2,2-dichloro-N-cyclohexylacetamide involves the reaction of cyclohexylamine with chloroacetyl chloride. The reaction proceeds as follows:
Cyclohexylamine+Chloroacetyl chloride→this compound
Reaction Conditions::- The reaction typically occurs in an organic solvent (e.g., dichloromethane or chloroform) at low temperatures (around 0°C to 5°C) to minimize side reactions.
Cyclohexylamine: (primary amine) acts as the nucleophile, attacking the electrophilic carbon of .
Industrial Production::
Análisis De Reacciones Químicas
Reactions::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, resulting in the replacement of chlorine with other functional groups.
Reduction: Reduction of the carbonyl group in the acetamide moiety can yield secondary amines.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO) or hydrogen peroxide (HO).
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide, NaOH).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Major Products:: The specific products depend on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: May have applications in drug discovery.
Industry: Limited information, but it could find use in specialty chemicals.
Mecanismo De Acción
The exact mechanism of action remains to be fully elucidated. Further research is needed to understand its interactions with biological targets and pathways.
Comparación Con Compuestos Similares
While 2,2-dichloro-N-cyclohexylacetamide is unique due to its specific substitution pattern, similar compounds include 2,2-dichloro-N,N-diethylacetamide (CAS: 921-88-0) and 2,2-dichloro-N,N-dicyclohexylacetamide (CAS: Not specified) .
Remember that this information is based on available data, and further research may reveal additional insights
Propiedades
Número CAS |
828-03-5 |
|---|---|
Fórmula molecular |
C8H13Cl2NO |
Peso molecular |
210.10 g/mol |
Nombre IUPAC |
2,2-dichloro-N-cyclohexylacetamide |
InChI |
InChI=1S/C8H13Cl2NO/c9-7(10)8(12)11-6-4-2-1-3-5-6/h6-7H,1-5H2,(H,11,12) |
Clave InChI |
XAEHXXXXLOJOST-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC(=O)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclohexyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12008414.png)

![2-[(4-chlorophenyl)methyl]-4-cyclohexyl-1-methoxybenzene](/img/structure/B12008418.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(3-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12008422.png)
![2-{4-allyl-5-[(1-naphthylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12008425.png)

![1,2,3,5-Tetrachloro-4-[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B12008449.png)
![3-hydroxy-4-[3-methyl-4-(propan-2-yloxy)benzoyl]-1-[3-(morpholin-4-yl)propyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12008452.png)
![4-iodo-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B12008454.png)
![4-{(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B12008456.png)



![2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(2-chlorophenyl)ethanone](/img/structure/B12008479.png)
